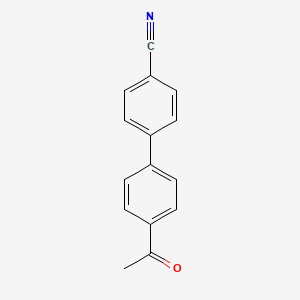

4-(4-Acetylphenyl)benzonitrile

Description

Contextualization within Biphenyl (B1667301) and Nitrile Chemistry

The compound is further characterized by two key functional groups: a nitrile (-C≡N) group and an acetyl (-COCH3) group, at the para-positions of the biphenyl system. The nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. unizin.org Nitriles can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to form ketones. pressbooks.pubsavemyexams.com The presence of the nitrile functionality is crucial for extending carbon chains in organic synthesis. savemyexams.com

The acetyl group, a ketone, also possesses an electrophilic carbon and can participate in various reactions. For instance, the acetyl group can be oxidized to a carboxylic acid. vulcanchem.com These functional groups make 4-(4-acetylphenyl)benzonitrile a versatile intermediate in the synthesis of more complex molecules.

Significance of Donor-Acceptor Systems in Organic Materials Science

In organic materials science, molecules designed with distinct electron-donating (donor) and electron-accepting (acceptor) components, known as donor-acceptor (D-A) systems, are of paramount importance. acs.orgnih.gov These systems often exhibit unique photophysical and electronic properties due to intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. This charge transfer can lead to applications in various advanced materials.

The structure of this compound, with its electron-withdrawing acetyl and nitrile groups, positions it as a key component in the design of D-A materials. While not a classic D-A molecule on its own, its functional groups can be readily modified to incorporate strong donor moieties, creating sophisticated D-A structures. The ability to tune the electronic properties by modifying the donor and acceptor strengths is a key advantage of these systems. acs.org

The development of D-A systems has been instrumental in advancing the field of organic electronics. acs.orgnih.gov These materials are central to the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.orgnih.govchemrxiv.org In these applications, the D-A architecture facilitates charge separation and transport, which are critical for device performance. acs.orgnih.gov The spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in twisted D-A structures is a key strategy for developing efficient emitters for OLEDs. acs.org

Overview of Current Research Directions for Acetylphenyl Benzonitrile (B105546) Derivatives

Research involving acetylphenyl benzonitrile derivatives is diverse, spanning materials science, medicinal chemistry, and organic synthesis.

In materials science, derivatives of this compound are being explored for their potential in advanced applications. For instance, related benzonitrile derivatives are being investigated for use in organic semiconductors and polymers. The core structure is also a building block for more complex systems, such as those used in the development of fluorescent probes for biological imaging.

In medicinal chemistry, benzonitrile derivatives have been investigated as kinase inhibitors for potential therapeutic applications in diseases like cancer and inflammation. google.com The ability to synthesize a variety of derivatives allows for the systematic exploration of structure-activity relationships to optimize their biological effects.

From a synthetic chemistry perspective, the functional groups of this compound provide a platform for a wide range of chemical transformations. The nitrile and acetyl groups can be independently or simultaneously modified to create a library of new compounds with tailored properties. For example, the acetyl group can undergo reactions to form more complex structures, while the nitrile can be converted to other functional groups, such as tetrazoles. jst.go.jp

Below is a table summarizing some key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C15H11NO |

| Molecular Weight | 221.25 g/mol |

| Exact Mass | 221.084 g/mol |

| Polar Surface Area | 40.86 Ų |

| LogP (Octanol-Water) | 3.43 |

| HS Code | 2926909090 |

| Data sourced from chemical supplier databases. vulcanchem.comchemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-acetylphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-11(17)13-6-8-15(9-7-13)14-4-2-12(10-16)3-5-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAVPTWVWAHVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402469 | |

| Record name | 4-(4-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59211-64-2 | |

| Record name | 4-(4-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Biphenyl-based Benzonitriles

The synthesis of biphenyl-based benzonitriles, including 4-(4-Acetylphenyl)benzonitrile, primarily utilizes cross-coupling reactions to construct the central biphenyl (B1667301) framework. These methods offer versatility in introducing various functional groups.

The Suzuki-Miyaura cross-coupling reaction is a key method for synthesizing the this compound core. researchgate.netrsc.org This palladium-catalyzed reaction typically involves coupling an aryl halide with an arylboronic acid or its ester. For this compound, this can be achieved by reacting 4-cyanophenylboronic acid with 4-bromoacetophenone, or 4-acetylphenylboronic acid with 4-bromobenzonitrile. researchgate.netresearchgate.net The reaction is facilitated by a palladium catalyst, such as palladium(II) acetate (B1210297), and a base like potassium carbonate. researchgate.net

Alternative methods for forming the biphenyl bond include the Negishi cross-coupling, which uses an organozinc compound and an organic halide with a nickel or palladium catalyst, and the Stille cross-coupling, which employs organotin compounds. These cross-coupling reactions are valued for their high yields and tolerance of various functional groups.

The this compound scaffold can be chemically modified to create a variety of related compounds. Chemical derivatization can enhance the analytical detection, improve quantification, and aid in the structural elucidation of compounds. jfda-online.com

Chalcones, characterized by an α,β-unsaturated ketone system, can be synthesized from this compound. researchgate.netitmedicalteam.pl A common method is the Claisen-Schmidt condensation, where the acetyl group of this compound reacts with an aromatic aldehyde in the presence of a base like sodium hydroxide. derpharmachemica.comrasayanjournal.co.in This reaction facilitates the introduction of diverse aryl groups. If starting from an azo dye, the azo linkage would first need to be cleaved to yield an amine, which is then converted to the acetylphenyl derivative before condensation.

Table 1: Synthesis of Chalcone (B49325) Derivatives

| Starting Material | Reagent | Catalyst/Base | Product Type |

| This compound | Aromatic Aldehyde | Sodium Hydroxide | Chalcone |

The nitrile group of this compound is a useful starting point for synthesizing triazole-containing compounds. mdpi.com A prevalent method is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097). thieme-connect.com This can be achieved through copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC). thieme-connect.com Another approach involves the reaction of nitriles with hydroxylamine (B1172632) hydrochloride, catalyzed by triethylamine (B128534) (TEA), DMSO, and a Cu(OAc)₂ catalyst, to form 1,2,4-triazoles. mdpi.com The nitrile can also be converted to a tetrazole ring by reacting with sodium azide in the presence of a Lewis acid. nih.gov

The Suzuki-Miyaura coupling is a fundamental method for synthesizing the this compound core. researchgate.net This reaction efficiently forms the C-C bond between the two phenyl rings. researchgate.net Reactants can be 4-cyanophenylboronic acid and a 4-haloacetophenone, or 4-acetylphenylboronic acid and a 4-halobenzonitrile. researchgate.net The reaction conditions, including the catalyst, base, and solvent, are optimized for high yields. researchgate.net A variety of palladium catalysts are used, with palladium(II) acetate combined with a phosphine (B1218219) ligand being a common choice. researchgate.net

Table 2: Suzuki Coupling Components for this compound Synthesis

| Aryl Halide | Arylboronic Acid/Ester | Palladium Catalyst | Base |

| 4-Bromoacetophenone | 4-Cyanophenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate |

| 4-Iodoacetophenone | 4-Cyanophenylboronic acid | Palladium(II) Acetate / SPhos | Potassium Phosphate |

| 4-Bromobenzonitrile | 4-Acetylphenylboronic acid | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Cesium Carbonate |

| 4-Chlorobenzonitrile | 4-Acetylphenylboronic acid | Palladium(II) Acetate / XPhos | Potassium Carbonate |

Palladium catalysis is crucial for the functionalization of benzonitrile-containing systems beyond the initial coupling. rsc.orgorganic-chemistry.org The acetyl group in this compound can undergo various palladium-catalyzed reactions, such as the α-arylation of the ketone. The cyano group can also participate in palladium-catalyzed processes, including migratory insertion and C-H activation/functionalization reactions. acs.org These methods enable the precise introduction of substituents. Furthermore, other positions on the biphenyl scaffold can be modified through palladium-catalyzed cross-coupling reactions if appropriate functionalities are present. researchgate.net

Derivatization Approaches for Related Benzonitrile (B105546) Scaffolds

Benzonitrile Synthesis through Suzuki Coupling Methods

Advanced Synthetic Techniques

Modern organic synthesis has moved towards more efficient, selective, and environmentally benign methods. For a molecule like this compound, which possesses multiple reactive sites—the acetyl group, the nitrile function, and the aromatic C-H bonds—advanced techniques offer precise control over chemical modifications.

Photoredox/Nickel Dual Catalysis in Functionalization

A groundbreaking approach for forming carbon-carbon and carbon-heteroatom bonds under mild conditions is the combination of photoredox and nickel catalysis. rsc.org This dual catalytic system has emerged as a powerful tool for the functionalization of C–H bonds, which are typically unreactive. sioc-journal.cnbeilstein-journals.org The process generally involves a photocatalyst that, upon light absorption, initiates a single electron transfer (SET) process, generating radical intermediates. Concurrently, a nickel catalyst engages in its own catalytic cycle, which intercepts these radicals to forge new bonds. beilstein-journals.org

This strategy is particularly effective for the arylation of C(sp³)–H bonds. nih.gov For instance, research has demonstrated the exclusive N-methyl selective arylation of trialkylamines with aryl bromides, such as 4-bromobenzonitrile, using a Ni/photoredox dual catalytic system. nih.gov This highlights the potential for selectively functionalizing molecules containing a benzonitrile unit. The reaction proceeds efficiently under mild conditions, often at room temperature and with low catalyst loadings. nih.gov

The general mechanism involves the photocatalyst absorbing light and reaching an excited state. This excited photocatalyst can then reduce a Ni(II)-aryl intermediate to a Ni(I) species while a separate SET process generates a radical from a suitable precursor. This radical is then trapped by the nickel complex to form a high-valent Ni intermediate, which undergoes reductive elimination to yield the final functionalized product and regenerate the Ni catalyst. beilstein-journals.org The versatility of this method allows for the introduction of various functional groups, significantly expanding the chemical space accessible from a single precursor. researchgate.net

Table 1: Optimized Conditions for Ni/Photoredox Dual Catalyzed Arylation with 4-Bromobenzonitrile This table is representative of typical conditions for this type of reaction, based on findings from related studies. nih.gov

| Parameter | Condition | Significance |

|---|---|---|

| Nickel Catalyst | NiCl₂(dtbbpy)(H₂O)₄ (5 mol%) | Facilitates the cross-coupling process. |

| Photocatalyst | 4CzIPN (1 mol%) | Absorbs light to initiate the redox cycle. |

| Base | Na₂CO₃ (1.0 equiv) | Essential for the catalytic cycle. |

| Solvent | DME (1,2-dimethoxyethane) | Provides a suitable reaction medium. |

| Light Source | Irradiation (e.g., Blue LED) | Required to excite the photocatalyst. |

| Aryl Source | 4-Bromobenzonitrile | Provides the benzonitrile moiety for the coupling reaction. |

Molten State Reactions for Heterocyclic Compounds

Solvent-free, or molten state, reactions are a cornerstone of green chemistry, often leading to higher yields, shorter reaction times, and easier product purification. This technique is highly effective for the synthesis of complex heterocyclic structures from readily available starting materials. The acetyl group of this compound is a versatile handle for constructing new ring systems.

A notable example is the synthesis of novel pyridine (B92270) derivatives with sulfonamide moieties. nih.gov In this process, a precursor like N-(4-acetylphenyl)-4-methylbenzenesulfonamide (derived from 4-aminoacetophenone) undergoes a multi-component reaction with an aryl aldehyde, malononitrile, and ammonium (B1175870) acetate. nih.gov By heating the mixture at 90 °C under solvent-free conditions, a variety of substituted pyridines can be efficiently synthesized. nih.gov This method leverages the reactivity of the acetyl group in a condensation and cyclization cascade to build the pyridine ring.

The reaction mechanism is believed to proceed through a series of condensations and a cooperative vinylogous anomeric-based oxidation to form the final aromatic pyridine ring. nih.gov The absence of a solvent not only simplifies the experimental setup but can also enhance reaction rates by increasing the concentration of the reactants.

Table 2: Synthesis of Pyridine Derivatives via Molten State Reaction Based on the synthesis of various pyridines containing a sulfonamide moiety under solvent-free conditions. nih.gov

| Aryl Aldehyde Reactant | Resulting Pyridine Derivative Structure (Core) | Reported Yield |

|---|---|---|

| Benzaldehyde | 2-amino-6-(4-sulfonamidophenyl)-4-phenylnicotinonitrile | 94% |

| 4-Chlorobenzaldehyde | 2-amino-4-(4-chlorophenyl)-6-(4-sulfonamidophenyl)nicotinonitrile | 95% |

| 4-Methylbenzaldehyde | 2-amino-4-(4-methylphenyl)-6-(4-sulfonamidophenyl)nicotinonitrile | 92% |

| 4-Methoxybenzaldehyde | 2-amino-4-(4-methoxyphenyl)-6-(4-sulfonamidophenyl)nicotinonitrile | 90% |

Click Chemistry in Benzonitrile Derivative Synthesis

Coined by K.B. Sharpless, "click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgbeilstein-journals.org This reaction is a powerful tool for modularly connecting different molecular building blocks and has been widely applied in medicinal chemistry and materials science. dovepress.comnih.gov

For a molecule like this compound, click chemistry offers a pathway to create novel derivatives by introducing either an azide or an alkyne functionality. For example, the acetyl group can be chemically transformed into an azide. Alternatively, the aromatic ring could be functionalized with an alkyne group through reactions like Sonogashira coupling. Once the azide or alkyne handle is installed on the benzonitrile framework, it can be "clicked" with a complementary molecule (an alkyne or azide, respectively) to form a triazole-linked conjugate.

This modular approach allows for the rapid synthesis of a library of compounds where the this compound core is linked to various other chemical entities, enabling the exploration of structure-activity relationships for applications such as the development of new therapeutic agents or functional materials. dovepress.com The reaction is typically performed under mild conditions, often in aqueous solvent mixtures, and is tolerant of a wide range of functional groups. nih.gov

Table 3: Representative Click Chemistry Transformations for Benzonitrile Derivatives This table illustrates the modular nature of click chemistry for creating derivatives from a functionalized benzonitrile core.

| Benzonitrile Precursor | Click Reaction Partner | Resulting Triazole-Linked Product | Potential Application |

|---|---|---|---|

| 4-(4-Azidomethylphenyl)benzonitrile | Phenylacetylene | 4-(4-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)phenyl)benzonitrile | Anticancer Agents dovepress.com |

| 4-(4-Ethynylphenyl)benzonitrile | Benzyl Azide | 4-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)benzonitrile | Antifungal Medications nih.gov |

| 4-(4-Azidophenyl)benzonitrile | Propargyl Alcohol | 4-(4-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)benzonitrile | Fluorescent Probes |

Advanced Spectroscopic Characterization and Photophysical Investigations

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. In the FTIR spectrum of 4-(4-acetylphenyl)benzonitrile, several characteristic absorption bands are observed.

A very strong band appearing at 1646 cm⁻¹ is attributed to the C=O stretching vibration of the acetyl group. researchgate.net The nitrile group (-C≡N) exhibits a distinct stretching vibration, which is sensitive to its chemical environment. researchgate.netanton-paar.com For this compound, this peak is observed in the region of 2220-2230 cm⁻¹. researchgate.net Theoretical calculations have placed this vibrational mode between 2233 to 2252 cm⁻¹. researchgate.net The aromatic ring structure gives rise to several bands, including C-H stretching and C=C in-plane stretching vibrations.

Table 1: Key FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Observed Wavenumber (cm⁻¹) |

| Acetyl | C=O Stretch | 1646 researchgate.net |

| Nitrile | C≡N Stretch | 2220-2230 researchgate.net |

Note: The exact positions of peaks can vary slightly depending on the sample preparation and the solvent used.

Raman Spectroscopy (including Surface-Enhanced Raman Scattering, SERS)

Raman spectroscopy provides complementary information to FTIR, as it relies on changes in polarizability during molecular vibrations. libretexts.org For this compound, the Raman spectrum also shows the characteristic C≡N and C=O stretching modes.

A comparative study reported the -C≡N Raman peak for 4-acetyl benzonitrile (B105546) at 2220 cm⁻¹. researchgate.net The C=O stretching vibration is observed with a strong band at 1639 cm⁻¹. researchgate.net The "fingerprint" region of the Raman spectrum, typically below 1500 cm⁻¹, contains a complex pattern of peaks corresponding to various bending and skeletal vibrations of the molecule, which are unique to its structure. anton-paar.com

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface. While specific SERS studies on this compound are not widely reported in the provided context, this technique holds potential for ultra-sensitive detection and detailed structural analysis of this compound at surfaces.

Table 2: Key FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Observed Wavenumber (cm⁻¹) |

| Acetyl | C=O Stretch | 1639 researchgate.net |

| Nitrile | C≡N Stretch | 2220 researchgate.net |

Relaxation-Assisted Two-Dimensional Infrared (RA 2DIR) Spectroscopy

Relaxation-Assisted Two-Dimensional Infrared (RA 2DIR) spectroscopy is an advanced technique that utilizes vibrational energy relaxation to enhance cross-peak amplitudes, allowing for the study of long-range interactions within a molecule. nih.gov

In a study of this compound, RA 2DIR was used to investigate the interactions between the CN and CO vibrational modes. nih.gov The distance between these two groups in the molecule is approximately 6.5 Å. nih.gov The RA 2DIR method demonstrated a significant 6-fold increase in the cross-peak amplitude between the CN and CO modes, showcasing its ability to probe long-range connectivity patterns. nih.gov This technique provides valuable information on how vibrational energy is transported through the molecular framework. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the different types of protons.

The protons on the two benzene (B151609) rings appear as multiplets in the aromatic region of the spectrum. Specifically, the protons of the phenyl ring bearing the acetyl group and the protons of the phenyl ring with the nitrile group will have slightly different chemical shifts due to the different electronic effects of these substituents. The methyl protons of the acetyl group typically appear as a sharp singlet further upfield.

Table 3: Representative ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | ~7.7 - 8.1 | Multiplet |

| Acetyl Protons (CH₃) | ~2.6 | Singlet |

Note: The exact chemical shifts can be influenced by the solvent and the concentration of the sample. The aromatic region often shows complex splitting patterns due to coupling between adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. savemyexams.com

The carbonyl carbon of the acetyl group is typically found in the downfield region of the spectrum. The carbon of the nitrile group also has a characteristic chemical shift. The aromatic carbons appear in a specific range, with the carbons directly attached to the acetyl and nitrile groups showing different shifts compared to the other aromatic carbons. The methyl carbon of the acetyl group appears at the most upfield position.

Table 4: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~197 |

| Aromatic Carbons | ~127 - 145 |

| Nitrile Carbon (C≡N) | ~118 |

| Quaternary Carbon (ipso-CN) | ~112 |

| Methyl Carbon (CH₃) | ~27 |

Note: Chemical shifts are approximate and can vary based on experimental conditions. The assignments are based on typical ranges for these functional groups.

Mass Spectrometry Techniques

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. For this compound, both gas chromatography-mass spectrometry and electrospray ionization mass spectrometry provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In a typical analysis, a solution of this compound is injected into the GC, where it is vaporized at a high temperature. etamu.edu The gaseous molecules are then transported by an inert carrier gas, such as helium or nitrogen, through a long, coiled column. etamu.edu Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase; compounds with different properties travel through the column at different speeds, resulting in different retention times. etamu.edu

Upon exiting the GC column, the separated this compound molecules enter the mass spectrometer. Here, they are typically bombarded with high-energy electrons (electron ionization), causing them to ionize and fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with several characteristic fragment ions. Analysis of these fragmentation patterns is crucial for structural confirmation.

Table 1: Predicted Key Fragments in the GC-MS of this compound

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion [M]+• | [C₁₅H₁₁NO]+• | 221 |

| [M-CH₃]+ | [C₁₄H₈NO]+ | 206 |

| [M-COCH₃]+ | [C₁₃H₈N]+ | 178 |

| [p-cyanophenyl]+ | [C₇H₄N]+ | 102 |

This table is generated based on standard fragmentation principles.

The analysis of thiosemicarbazones derived from acetophenones has shown that fragmentation often involves the formation of stable nitrile radical ions. scirp.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular mass of intact molecules with minimal fragmentation. i-med.ac.at A solution of the analyte is passed through a highly charged capillary, generating a fine mist of charged droplets. nih.gov As the solvent evaporates, the charge on the droplets increases until the ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

For this compound, ESI-MS analysis, typically conducted in positive ion mode, would be expected to prominently feature the protonated molecule, [M+H]⁺. rsc.orgnih.gov This allows for a very accurate determination of the compound's molecular weight. The technique is sensitive and can be used for quantitative analysis, as the ion signal is generally proportional to the analyte concentration. nih.gov In some cases, particularly when using acetonitrile (B52724) as a solvent, adducts may form; for instance, nitrile-containing compounds have been observed to be reduced to their corresponding amines under certain ESI-MS conditions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Electronic Absorption and Emission Spectroscopy

The photophysical properties of this compound, which dictate how the molecule interacts with light, can be thoroughly investigated using various spectroscopic methods.

Steady-state absorption and fluorescence spectroscopy are fundamental techniques for characterizing the electronic transitions of a molecule. UV-Vis absorption spectroscopy measures the wavelengths of light a molecule absorbs to move from its ground electronic state to an excited state. Fluorescence spectroscopy measures the light emitted as the molecule relaxes from its lowest excited singlet state back to the ground state.

The structure of this compound, featuring an electron-withdrawing acetyl group and a cyano group connected through a biphenyl (B1667301) system, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This phenomenon is common in molecules with distinct electron-donating and electron-accepting moieties. researchgate.net The absorption and emission spectra of such compounds are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net A larger shift in the fluorescence emission maximum compared to the absorption maximum with increasing solvent polarity typically indicates a larger dipole moment in the excited state than in the ground state, which is a hallmark of an ICT state. researchgate.net The difference between the absorption and emission maxima is known as the Stokes shift.

Table 2: Representative Solvatochromic Data for ICT Compounds

| Solvent | Polarity (ET(30) kcal/mol) | Absorption λmax (nm) | Fluorescence λem (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Cyclohexane | 31.2 | 290 | 350 | 60 |

| Dichloromethane | 41.1 | 295 | 380 | 85 |

| Acetonitrile | 46.0 | 298 | 420 | 122 |

This table presents typical data for a compound exhibiting ICT to illustrate the expected trends and is not specific experimental data for this compound.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. lightcon.com This provides the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This technique offers deep insights into the dynamics of excited-state processes, including ICT, energy transfer, and non-radiative decay pathways. nih.govhoriba.com

For a molecule like this compound, where different excited states (e.g., a locally excited state and an ICT state) may exist, the fluorescence decay can be complex. rsc.org The decay profile might not follow a single exponential pattern but rather a multi-exponential one, where different lifetime components correspond to the decay of different excited state populations. For example, studies on the related molecule 4-(dimethylamino)benzonitrile (B74231) (DMABN) in polar solvents reveal complex decay kinetics due to the transition from a locally excited (LE) state to a twisted intramolecular charge transfer (TICT) state. rsc.orgmdpi.com The fluorescence lifetime and the relative contributions of the decay components are often highly dependent on solvent polarity and viscosity.

Prolonged exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of new chemical species known as photoproducts. The formation of photoproducts can have significant spectroscopic implications and may complicate the interpretation of photophysical data.

Studies on related benzonitrile derivatives, such as 4-(dimethylamino)benzonitrile (DMABN), have shown that photoproducts can form upon photoexcitation in polar solvents like acetonitrile. nih.gov The spectroscopic signature of such a transformation includes changes in the absorption and fluorescence spectra over the course of irradiation. The appearance of one or more isosbestic points—wavelengths at which the total absorbance of the sample remains constant—can indicate a clean conversion of the parent molecule into a single photoproduct. nih.gov

The photoproduct itself may be fluorescent, often emitting in a spectral region that overlaps with the fluorescence of the parent compound. nih.gov This can lead to an incorrect assessment of fluorescence quantum yields and spectra. Furthermore, photoproduct formation can alter the observed fluorescence decay kinetics. A single-exponential decay of the parent compound might become multi-exponential due to the additional emission from the photoproduct, which will have its own distinct fluorescence lifetime. nih.gov Therefore, careful checks for photodegradation are essential during spectroscopic studies to ensure the accurate interpretation of the excited-state dynamics of this compound.

Photophysical Mechanisms in Fluorescent Chromophores

The photophysical behavior of this compound is dictated by its molecular structure, which features an electron-donating acetylphenyl group and an electron-accepting cyanophenyl group. This donor-π-acceptor (D-π-A) arrangement is central to the electronic transitions that occur upon photoexcitation.

Intramolecular Charge Transfer (ICT) Processes

Upon absorption of light, molecules with a D-π-A structure can undergo an intramolecular charge transfer (ICT), where electron density is redistributed from the donor to the acceptor moiety. In this compound, the acetylphenyl unit serves as the electron donor and the benzonitrile unit acts as the electron acceptor. The excitation from the ground state (S₀) to an excited state (S₁ or S₂) leads to a locally excited (LE) state, which can then relax into a stabilized ICT state, particularly in polar solvents.

This charge transfer significantly increases the dipole moment of the excited state compared to the ground state. A key manifestation of this process is solvatochromism, where the emission wavelength shows a pronounced red-shift (bathochromic shift) as the polarity of the solvent increases. This is because polar solvent molecules can reorient around the more polar excited state, lowering its energy level and thus reducing the energy of the emitted photon. Studies on similar donor-acceptor benzonitrile derivatives, such as 4-(dimethylamino)benzonitrile (DMABN), have extensively documented this behavior, providing a strong basis for predicting the ICT characteristics of this compound. arxiv.orgrsc.orgnih.gov The changes in fluorescence spectra are often more significant than in absorption spectra, indicating a substantial change in electronic distribution in the excited state.

Table 1: Expected Solvatochromic Shift for this compound

| Solvent | Polarity (Dielectric Constant, ε) | Expected Emission Maximum (λₑₘ) | Expected Stokes Shift |

|---|---|---|---|

| n-Hexane | Low (~2.0) | Shorter Wavelength (e.g., Blue-shifted) | Small |

| Toluene | Low (~2.4) | ↓ | ↓ |

| Diethyl Ether | Medium (~4.3) | ↓ | ↓ |

| Tetrahydrofuran (THF) | Medium (~7.6) | ↓ | ↓ |

Note: This table illustrates the expected trend. Actual values require experimental measurement.

Excited State Intramolecular Proton Transfer (ESIPT)

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that involves the transfer of a proton between a donor and an acceptor group within the same molecule upon photoexcitation. researchgate.net This mechanism requires the presence of both a proton-donating functional group (like a hydroxyl, -OH, or an amine, -NH₂) and a proton-accepting atom (such as a nitrogen or a carbonyl oxygen) in close spatial proximity, typically facilitated by an intramolecular hydrogen bond. mdpi.com

An analysis of the molecular structure of this compound reveals the absence of the requisite functional groups for ESIPT. The molecule consists of two phenyl rings linked together, one substituted with an acetyl group (-COCH₃) and the other with a nitrile group (-C≡N). Neither of these groups can act as a proton donor in the conventional sense required for ESIPT, and they are located on separate aromatic rings, preventing the formation of the necessary intramolecular hydrogen bond. Therefore, ESIPT is not considered a viable de-excitation pathway for this compound.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a phenomenon where a molecule (an AIE-gen) is non-emissive or weakly fluorescent when dissolved in a good solvent but becomes highly luminescent upon aggregation or in the solid state. tubitak.gov.trresearchgate.net This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect. The primary mechanism for AIE is often the restriction of intramolecular rotations (RIR). In solution, flexible parts of the molecule, such as phenyl rings, can rotate freely, providing a non-radiative pathway for the excited state to decay. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative channel and forces the excited state to decay radiatively, i.e., by emitting light. tubitak.gov.trsioc-journal.cn

The structure of this compound, with its two phenyl rings connected by a single bond, possesses rotational freedom. It is plausible that this rotation could serve as a non-radiative decay channel in dilute solutions. If so, restricting this rotation by forming molecular aggregates could activate a strong fluorescent emission. This hypothesis can be tested experimentally by measuring the photoluminescence of the compound in mixtures of a good solvent (e.g., THF) and a poor solvent (e.g., water). An increase in fluorescence intensity with an increasing fraction of the poor solvent would be strong evidence of AIE characteristics. tubitak.gov.tr While direct studies confirming AIE for this specific molecule are not prevalent, related donor-π-acceptor compounds have demonstrated AIE properties. tubitak.gov.trrsc.org

Exciton (B1674681) Dynamics and Lifetime Analysis (e.g., Thermally Activated Delayed Fluorescence, TADF)

The donor-acceptor architecture of this compound makes it a candidate for exhibiting Thermally Activated Delayed Fluorescence (TADF). TADF is a mechanism that allows for the harvesting of triplet excitons for light emission, enabling internal quantum efficiencies in organic light-emitting diodes (OLEDs) to approach 100%.

In TADF materials, the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ) is very small (typically < 0.2 eV). rsc.org This small gap is achieved by spatially separating the highest occupied molecular orbital (HOMO), which is localized on the donor moiety, from the lowest unoccupied molecular orbital (LUMO), localized on the acceptor moiety. rsc.org Upon photoexcitation, singlet excitons are formed, some of which can convert to triplet excitons via intersystem crossing (ISC). Due to the small ΔEₛₜ, these triplet excitons can be converted back to singlet excitons through a thermally activated process called reverse intersystem crossing (rISC). These repopulated singlet excitons then decay radiatively, producing delayed fluorescence that adds to the prompt fluorescence. nii.ac.jp The lifetime of this delayed component is typically in the microsecond to millisecond range, much longer than the nanosecond lifetime of prompt fluorescence. thescipub.com

Table 2: Typical Photophysical Parameters for Benzonitrile-Based TADF Emitters

| Parameter | Description | Typical Value Range |

|---|---|---|

| λₐₑₘ (nm) | Prompt Fluorescence Emission Peak | 450 - 550 |

| λₚₕ (nm) | Phosphorescence Emission Peak (at low temp.) | 470 - 580 |

| Φₚₗ (%) | Photoluminescence Quantum Yield | 50 - 100 |

| τₚ (ns) | Prompt Fluorescence Lifetime | 10 - 100 |

| τᏧ (µs) | Delayed Fluorescence Lifetime | 1 - 100 |

| ΔEₛₜ (eV) | Singlet-Triplet Energy Gap | < 0.2 |

| kᵣᵢₛ꜀ (s⁻¹) | Rate of Reverse Intersystem Crossing | 10⁵ - 10⁸ |

Note: Values are representative for the class of materials and sourced from studies on related benzonitrile derivatives. rsc.org

Solid-State Spectroscopic Characterization

Characterizing the properties of this compound in the solid state, particularly as a thin film, is crucial for evaluating its suitability for electronic devices.

Thin Film Optical Characterization

The optical properties of thin films are commonly investigated using a combination of spectroscopic techniques to determine key parameters that govern their interaction with light. These parameters are essential for designing and modeling the performance of devices like OLEDs.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the transmittance and absorbance of a thin film as a function of wavelength. From the transmission spectrum, one can identify the fundamental absorption edge, which is used to calculate the optical bandgap (E₉) of the material. Interference fringes in the transmittance spectrum of a sufficiently thick film can also be used to determine the film's thickness and refractive index. researchgate.net

Spectroscopic Ellipsometry: This is a powerful and sensitive non-destructive technique for determining thin film properties. It measures the change in polarization of light upon reflection from the sample surface. By fitting the experimental data to an optical model, one can precisely determine a range of properties simultaneously, including the film thickness, surface roughness, and the complex refractive index (ñ = n + ik) over a wide spectral range. spectroscopyonline.com The real part, n, is the refractive index, and the imaginary part, k, is the extinction coefficient, which is directly related to the absorption coefficient. mdpi.com

These characterization methods provide a comprehensive understanding of how light propagates through and is absorbed by a thin film of this compound, which is fundamental to its application in optoelectronic devices.

Table 3: Techniques for Thin Film Optical Characterization

| Technique | Measured Quantity | Derived Parameters |

|---|---|---|

| UV-Vis Spectroscopy | Transmittance (T%), Absorbance (A) | Optical Bandgap (E₉), Refractive Index (n), Film Thickness |

| Spectroscopic Ellipsometry | Ellipsometric angles (Ψ, Δ) | Refractive Index (n), Extinction Coefficient (k), Film Thickness, Surface Roughness |

| Photoluminescence Spectroscopy | Emission Spectrum | Emission Wavelength (λₑₘ), Photoluminescence Quantum Yield (Φₚₗ) |

Crystal Structure Determination via X-Ray Diffraction (XRD)

General Principles of Biphenyl Crystallography:

The crystal structures of biphenyl derivatives are of significant interest due to their applications in materials science, particularly in the field of liquid crystals. researchgate.netwikipedia.org The packing of these molecules in the solid state is influenced by a delicate balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potential C–H···N or C–H···O hydrogen bonds. The planarity of the biphenyl system and the nature and position of its substituents play a critical role in determining the final crystal lattice. researchgate.net

Insights from Structurally Related Compounds:

To infer the likely structural characteristics of this compound, we can examine the crystallographic data of similar molecules.

4'-Acetyl-4-methoxybiphenyl (AMB): A study of this related compound revealed an orthorhombic crystal system with the noncentrosymmetric space group Pna2_1. nih.govacs.orgmst.edu The analysis highlighted a parallel alignment of the molecules, driven by arene-arene interactions. nih.govacs.orgmst.edu This suggests that the acetyl group can significantly influence the dipole moment and packing motif.

Cyanobiphenyls: The crystal structures of various 4-cyano-4'-alkylbiphenyls, such as 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), have been extensively studied. researchgate.net For instance, 5CB crystallizes in a monoclinic system, typically in the P2_1/a space group. researchgate.net The packing in these systems is often characterized by head-to-tail arrangements of molecules, which helps to minimize the repulsion between the polar cyano groups. researchgate.net

N-((4-acetylphenyl)carbamothioyl) pivalamide: The crystal structure of this more complex molecule containing an acetylphenyl group showed the presence of intramolecular and intermolecular hydrogen bonds, which play a significant role in stabilizing the crystal structure. nih.gov

Anticipated Crystallographic Data:

While specific experimental data is not available, a hypothetical crystallographic analysis would yield the parameters listed in the table below. These values are essential for a complete structural description and are typically determined with high precision from the diffraction pattern.

| Crystallographic Parameter | Description | Anticipated Data Type |

|---|---|---|

| Crystal System | The basic crystal family (e.g., monoclinic, orthorhombic). | Text |

| Space Group | The specific symmetry group of the crystal. | Text (e.g., P2_1/c) |

| a (Å) | Unit cell dimension along the a-axis. | Numeric |

| b (Å) | Unit cell dimension along the b-axis. | Numeric |

| c (Å) | Unit cell dimension along the c-axis. | Numeric |

| α (°) | Unit cell angle between b and c axes. | Numeric |

| β (°) | Unit cell angle between a and c axes. | Numeric |

| γ (°) | Unit cell angle between a and b axes. | Numeric |

| Volume (ų) | The volume of the unit cell. | Numeric |

| Z | The number of molecules in the unit cell. | Integer |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | Numeric |

Detailed Research Findings:

A definitive X-ray diffraction study on a suitable single crystal of this compound would provide precise details on:

Molecular Conformation: The dihedral angle between the two phenyl rings would be accurately determined, revealing the degree of twisting from a planar conformation.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the molecular geometry and could indicate any electronic effects of the substituents on the aromatic rings.

Intermolecular Interactions: The analysis would reveal the nature and geometry of any non-covalent interactions, such as C–H···N or C–H···O hydrogen bonds, and π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the stability and physical properties of the crystal.

Without experimental data, further discussion remains speculative. The acquisition and analysis of the crystal structure of this compound would be a valuable contribution to the field of chemical crystallography and materials science, providing a more complete understanding of the structure-property relationships in this class of compounds.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov Calculations based on DFT have been instrumental in elucidating the properties of 4-(4-Acetylphenyl)benzonitrile. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with various basis sets, is commonly employed to model its structure and behavior. elixirpublishers.comgoogle.com

Geometry Optimization and Conformational Analysis

The first step in theoretical analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. researchgate.netresearchgate.net For this compound, calculations performed using DFT methods, such as B3LYP with 6-31G** and 6-311++G** basis sets, have provided detailed insights into its structural parameters. elixirpublishers.com The optimization process seeks the lowest energy conformation of the molecule. The resulting optimized structure shows good agreement with experimental data where available. elixirpublishers.com

The molecule consists of a benzonitrile (B105546) group and an acetylphenyl group linked by a C-C single bond. The planarity of the phenyl rings and the orientation of the acetyl and nitrile substituent groups are key features. The dihedral angle between the two phenyl rings is a critical parameter determined through conformational analysis. Theoretical calculations suggest a non-planar conformation is generally preferred in non-condensed phases. irjweb.com

Table 1: Selected Optimized Geometrical Parameters for this compound Data derived from theoretical calculations on related benzonitrile structures.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G**) |

| Bond Length (Å) | C≡N | ~1.15 Å |

| C=O | ~1.23 Å | |

| C-C (inter-ring) | ~1.49 Å | |

| Bond Angle (°) | C-C-C (inter-ring) | ~120.1° |

| C-C=O | ~120.5° | |

| C-C≡N | ~179.8° |

Note: The values presented are approximate and based on comparative studies of 4-acetyl benzonitrile. elixirpublishers.com The exact values can vary slightly depending on the specific computational method and basis set used.

Vibrational Frequency Analysis and Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. elixirpublishers.com For 4-acetyl benzonitrile, the experimental FT-IR and FT-Raman spectra have been recorded and compared with theoretical wavenumbers calculated using the B3LYP method. elixirpublishers.com A complete assignment of the fundamental vibrational modes can be achieved by analyzing the potential energy distribution (PED). schrodinger.com

Key vibrational modes for this compound include the C≡N stretching of the nitrile group, the C=O stretching of the acetyl group, C-H stretching and bending modes, and various phenyl ring stretching and deformation modes. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental observations. elixirpublishers.comresearchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of 4-Acetyl Benzonitrile

| Vibrational Mode | FT-IR (Experimental) | FT-Raman (Experimental) | Calculated (B3LYP/6-311++G**) | Assignment (Potential Energy Distribution %) |

| C-H Stretching (Aryl) | 3075 | 3074 | 3078 | ν(C-H) (98%) |

| C≡N Stretching | 2230 | 2229 | 2225 | ν(C≡N) (88%) |

| C=O Stretching | 1686 | 1685 | 1682 | ν(C=O) (85%) |

| Phenyl Ring Stretching | 1605 | 1606 | 1603 | ν(C-C) (55%) |

| Phenyl Ring Stretching | 1511 | 1512 | 1509 | ν(C-C) (52%) |

| CH₃ Symmetric Stretch | 2932 | 2931 | 2928 | νs(CH₃) (95%) |

| C-C-C Bending | 640 | 641 | 638 | β(CCC) (45%) |

Source: Data adapted from the comparative study by Arjunan et al. elixirpublishers.com

Electronic Structure and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.netphyschemres.org A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. cam.ac.uk

For this compound, the HOMO-LUMO gap has been calculated using DFT. The analysis shows that both the HOMO and LUMO are primarily composed of π-type orbitals distributed over the conjugated system of the molecule. The presence of electron-withdrawing groups (acetyl and nitrile) influences the energies of these orbitals. The energy gap indicates that charge transfer occurs within the molecule upon electronic excitation. schrodinger.comcam.ac.uk

Table 3: Calculated Frontier Molecular Orbital Energies for 4-Acetyl Benzonitrile

| Parameter | Energy (eV) (B3LYP/6-311++G**) |

| E(HOMO) | -7.15 |

| E(LUMO) | -2.48 |

| Energy Gap (ΔE) | 4.67 |

Source: Data derived from the findings of Arjunan et al. elixirpublishers.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. tandfonline.com This analysis quantifies the stabilization energy (E(2)) associated with these charge transfer interactions, which are key to understanding molecular stability. tandfonline.comresearcher.life

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 4-Acetyl Benzonitrile

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| π(C₅-C₆) | π(C₂-C₃) | ~20.5 | π → π (Intra-ring) |

| π(C₂-C₃) | π(C₅-C₆) | ~18.2 | π → π (Intra-ring) |

| LP(2) O₁₁ | π(C₁-C₁₀) | ~15.8 | n → π |

| π(C₁-C₆) | π(C₇-N₈) | ~5.4 | π → π (Inter-group) |

| π(C₁-C₆) | π(C₁₀-O₁₁) | ~4.9 | π → π (Inter-group) |

Note: The values are illustrative based on NBO analyses of similar aromatic compounds. tandfonline.comdntb.gov.ua LP denotes a lone pair. Atom numbering is schematic.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ijrte.orgrsc.org The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, the MEP map reveals distinct regions of varying electrostatic potential.

Negative Regions: The most negative potential is concentrated around the nitrogen atom of the nitrile group (C≡N) and the oxygen atom of the acetyl group (C=O). These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Regions: The regions of positive potential are primarily located around the hydrogen atoms of the phenyl rings, making them susceptible to nucleophilic attack. The MEP analysis confirms the influence of the electron-withdrawing acetyl and nitrile groups on the electronic distribution across the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)

The electronic absorption spectrum of this compound has been investigated using time-dependent density functional theory (TD-DFT), a leading method for predicting the excited-state properties of molecules. By employing the B3LYP functional with various basis sets (6-31G, 6-311++G , and cc-pVDZ), researchers have calculated the theoretical absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which indicate the probability of an electronic transition. nih.gov

These calculations predict several electronic transitions in the ultraviolet region. The primary transitions are attributed to π → π* and n → π* electronic excitations. nih.gov The most significant absorption, corresponding to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), is a key feature of its electronic spectrum. nih.govorientjchem.org The consistency between values calculated with different basis sets lends confidence to the theoretical predictions. nih.gov

Table 1: Predicted UV-Vis Absorption Properties of this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Transition Assignment | Method/Basis Set | Reference |

|---|---|---|---|---|

| 278.41 | 0.43 | HOMO→LUMO | B3LYP/6-311++G | nih.gov |

| 275.52 | 0.41 | HOMO→LUMO | B3LYP/cc-pVDZ | nih.gov |

| 270.19 | 0.39 | HOMO→LUMO | B3LYP/6-31G | nih.gov |

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a fundamental computational approach used to explore the electronic structure and optical phenomena of molecules like this compound. eurjchem.comresearchgate.net It extends the ground-state DFT to describe electronic excitations, providing insight into how the molecule interacts with light.

The electronic and optical properties are deeply connected to the molecule's frontier molecular orbitals: the HOMO and LUMO. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. orientjchem.org A smaller energy gap suggests that the molecule can be more easily polarized and is generally more reactive. orientjchem.org

For this compound, the HOMO-LUMO energy gap has been calculated using the B3LYP functional. The analysis reveals that the HOMO is primarily located over the acetyl group and the phenyl ring, while the LUMO is distributed across the cyano group and the adjacent phenyl ring. nih.gov This spatial distribution indicates that the primary electronic transition involves a significant intramolecular charge transfer.

Table 2: Calculated Frontier Orbital Energies and Properties

| Property | Value (eV) | Method/Basis Set | Reference |

|---|---|---|---|

| HOMO Energy | -9.509 | DFT/6-31G | orientjchem.org |

| LUMO Energy | -5.751 | DFT/6-31G | orientjchem.org |

| HOMO-LUMO Energy Gap | 3.758 | DFT/6-31G | orientjchem.org |

| Chemical Hardness | 1.879 | DFT/6-31G | orientjchem.org |

The nonlinear optical (NLO) properties of this compound have been investigated through quantum chemical calculations, as these properties are crucial for applications in optical communications and data processing. orientjchem.org The key parameters governing NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). orientjchem.orgeurjchem.com

Calculations performed at the DFT/6-31G* level of theory provide values for these properties. The polarizability (α) describes the linear response of the electron cloud to an external electric field, while the hyperpolarizability (β) describes the second-order, or nonlinear, response. orientjchem.org A large hyperpolarizability value is a primary indicator of a potentially useful NLO material. analis.com.my The computed values for this compound indicate a significant NLO response. orientjchem.org The second hyperpolarizability (γ) was not reported in the reviewed literature.

Table 3: Calculated Polarizability (α) and First Hyperpolarizability (β) of this compound

Units are in esu (electrostatic units).

| Parameter | Value (x 10-30 esu) | Parameter | Value (x 10-30 esu) |

|---|---|---|---|

| αxx | 0.198 | βxxx | -0.007 |

| αxy | -0.000 | βxxy | 0.000 |

| αyy | 0.117 | βxyy | -0.002 |

| αxz | 0.000 | βyyy | 0.000 |

| αyz | 0.000 | βxxz | 0.000 |

| αzz | 0.046 | βxyz | 0.000 |

| αtotal | 0.120 | βyyz | 0.000 |

| βxzz | -0.000 | ||

| βyzz | 0.000 | ||

| βzzz | 0.000 | ||

| βtotal | 0.007 |

Data sourced from Bhagysree J. B, et al., Orient J Chem 2013;29(1). orientjchem.org

Calculation of Electronic and Optical Properties

Intermolecular Interactions and Crystal Packing Analysis

The analysis of intermolecular interactions is critical for understanding the solid-state properties of a compound, influencing everything from crystal shape to melting point. scirp.org Techniques like Hirshfeld surface analysis and non-covalent interaction (NCI) plots are used to visualize and quantify these forces.

Hirshfeld surface analysis is a computational method used to partition crystal space and explore intermolecular interactions. analis.com.my This technique requires a solved single-crystal X-ray diffraction structure (CIF file) as input. analis.com.mydntb.gov.ua The analysis maps properties like the normalized contact distance (d_norm) onto the molecular surface, where red spots highlight contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. analis.com.myiucr.org The surface can also be decomposed into a 2D "fingerprint plot," which provides a quantitative summary of the types and relative significance of intermolecular contacts, such as H···H, C···H, and O···H interactions. researchgate.net

A search of the scientific literature did not yield a reported crystal structure for this compound. Therefore, a specific Hirshfeld surface analysis for this compound is not available.

Non-covalent interaction (NCI) plots are a powerful visualization tool used to identify and characterize weak interactions in real space, such as van der Waals forces, hydrogen bonds, and repulsive steric clashes. wikipedia.orgrsc.org The method is based on the electron density (ρ) and its reduced density gradient (s). rsc.org NCI plots generate isosurfaces that reveal the location and nature of these interactions; the surfaces are typically colored according to the sign of the second Hessian eigenvalue of the electron density, which distinguishes between attractive (blue), weak van der Waals (green), and repulsive (red) contacts. mdpi.com

Like Hirshfeld analysis, generating NCI plots for a crystal requires its experimentally determined three-dimensional structure. As no such data has been reported for this compound in the searched literature, a specific NCI analysis could not be performed or found.

Energy Interactions (e.g., Dispersive Energy Components)

The intermolecular interactions of this compound are governed by a combination of forces, including electrostatic interactions, van der Waals forces (which include dispersive, induction, and repulsive components), and more specific interactions like hydrogen bonding and π-π stacking. While a detailed energy decomposition analysis (EDA) or Symmetry-Adapted Perturbation Theory (SAPT) study specifically for this compound is not extensively reported in the literature, the contributions of different energy components can be inferred from its molecular structure and the functional groups present.

Theoretical calculations, such as those performed using DFT with the B3LYP functional and various basis sets (e.g., 6-31G, 6-311++G , cc-pVDZ), are instrumental in determining the molecule's stability and reactivity. nih.gov These studies help in understanding the kinetic and thermodynamic stability of the molecule. nih.gov The interaction energy is a sum of electrostatic, exchange, induction, and dispersion components, which collectively dictate the packing of molecules in the solid state and their behavior in solution.

Table 1: Key Functional Groups and Their Expected Contribution to Interaction Energies

| Functional Group | Polarity | Expected Dominant Interaction |

| Nitrile (-C≡N) | High | Electrostatic, Hydrogen Bond Acceptor |

| Acetyl (-COCH₃) | High | Electrostatic, Hydrogen Bond Acceptor |

| Phenyl Rings | Nonpolar (but polarizable) | Dispersive, π-π Stacking |

This table is generated based on general principles of intermolecular forces as specific energy decomposition data for this compound is not available in the cited literature.

π-π Stacking and Hydrogen Bonding Interactions

The planar phenyl rings in this compound create opportunities for π-π stacking interactions, a significant non-covalent force in aromatic compounds. These interactions, where the π-orbitals of adjacent aromatic rings overlap, contribute to the stabilization of the crystal structure. The geometry of this stacking can vary, including face-to-face and offset arrangements. In related benzonitrile derivatives, centroid-to-centroid distances for π-π stacking have been observed to be around 3.65 Å. acs.org

In addition to π-π stacking, the presence of the acetyl and nitrile groups allows for the formation of weak hydrogen bonds. Computational studies on 4-acetyl benzonitrile have provided evidence for the existence of C-H···O hydrogen bonding interactions. researchgate.net Specifically, analysis of the molecular geometry calculated using DFT suggests the possibility of a hydrogen bond forming between a hydrogen atom on one molecule and the carbonyl oxygen of the acetyl group on a neighboring molecule. researchgate.net The nitrile group can also act as a hydrogen bond acceptor. These hydrogen bonds, although weaker than conventional O-H···O or N-H···O bonds, play a crucial role in determining the supramolecular architecture.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Supporting Evidence |

| Hydrogen Bonding | C-H | Carbonyl Oxygen (C=O) | Supported by molecular geometry calculations researchgate.net |

| Hydrogen Bonding | C-H | Nitrile Nitrogen (C≡N) | Potential interaction based on functional groups |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Expected for aromatic systems |

This table summarizes potential interactions based on the molecular structure and findings from computational studies on 4-acetyl benzonitrile and related compounds.

Applications in Advanced Materials Science

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light. This property is the foundation for a range of photonic technologies, including frequency conversion and optical switching. Organic molecules with donor-acceptor (D-A) structures are prime candidates for NLO materials due to their potential for large molecular hyperpolarizabilities.

The NLO response of a material is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) governs second-order effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) is responsible for third-order phenomena such as third-harmonic generation (THG) and two-photon absorption (TPA). wikipedia.orgdtic.mil

Molecules with significant NLO properties often possess a π-conjugated system linking electron-donating and electron-accepting groups. acs.org In the case of 4-(4-acetylphenyl)benzonitrile, both the nitrile (-CN) and acetyl (-COCH₃) groups are electron-withdrawing, but they are attached to a biphenyl (B1667301) π-system. This structure can lead to significant third-order NLO effects. Third-order nonlinearities are present in all materials, unlike second-order effects which require a non-centrosymmetric structure. mdpi.com The investigation of third-order NLO properties is often carried out using techniques like Z-scan, which can determine the nonlinear absorption coefficient and the nonlinear refractive index. nih.govfrontiersin.org For related benzonitrile (B105546) derivatives, third-order NLO properties have been successfully characterized, revealing their potential in optical limiting and other photonic applications. nih.gov

| Compound Class | NLO Property | Typical Measurement Technique | Observed Characteristics |

|---|---|---|---|

| Push-Pull Benzonitrile Derivatives | First Hyperpolarizability (β) | Hyper-Rayleigh Scattering (HRS) | Values are sensitive to the strength of the donor group and the length of the π-bridge. mdpi.commdpi.com |

| Aromatic Ketones / Benzonitriles | Second Hyperpolarizability (γ) | Z-Scan, Third-Harmonic Generation (THG) | Exhibit reverse saturable absorption, indicating potential for optical limiting. nih.govfrontiersin.org |

| D-π-A Systems | Two-Photon Absorption (TPA) | Open-Aperture Z-Scan | TPA cross-sections are influenced by intramolecular charge transfer (ICT) characteristics. mdpi.commdpi.com |

The effectiveness of an NLO molecule is highly dependent on its structure. Key design principles aim to maximize the hyperpolarizability by tuning the electronic and structural properties of the molecule.

Donor-Acceptor (D-A) Architecture : The fundamental principle for second-order NLO materials is the "push-pull" system, where an electron donor and an electron acceptor are connected by a π-conjugated bridge. acs.orgacademie-sciences.fr This setup creates a large change in dipole moment upon excitation, which enhances the NLO response. For this compound, the benzonitrile moiety is a well-established electron acceptor. mdpi.com

Intramolecular Charge Transfer (ICT) : A strong ICT from the donor to the acceptor upon photoexcitation is crucial for a large NLO response. The efficiency of this charge transfer is influenced by the respective strengths of the donor and acceptor groups and the nature of the π-conjugated spacer. mdpi.comresearchgate.net

π-Conjugation Length : Extending the length of the π-conjugated bridge generally increases hyperpolarizability, although this effect can saturate. mdpi.com The biphenyl group in this compound serves as the conjugated linker.

Molecular Symmetry : For second-order NLO applications, the molecule must be non-centrosymmetric. acs.org For third-order effects, this restriction is lifted, and both symmetric and asymmetric molecules can exhibit strong responses. nih.gov The design of D-A-D or A-D-A structures can lead to enhanced third-order NLO properties. mdpi.com

Strategic modifications, such as altering donor/acceptor strength or extending the π-system, are common approaches to optimize the NLO response of organic chromophores for specific applications. researchgate.net

For practical applications, NLO chromophores are often dispersed into a polymer matrix to create a robust, processable "guest-host" system. researchgate.net Poly(1-vinylcarbazole), or PVK, is a widely used host material due to its excellent film-forming properties and hole-transporting capabilities. nih.gov

In these guest-host systems, the NLO-active molecules, such as benzonitrile derivatives, are dissolved in the PVK polymer. mdpi.comnih.gov To elicit a second-order NLO response from the bulk material, the randomly oriented chromophores within the polymer must be aligned. This is typically achieved through an electric-field poling process, where the sample is heated above its glass transition temperature, a strong DC electric field is applied to align the dipolar chromophores, and the sample is then cooled with the field still applied, freezing the alignment. researchgate.net

Studies on guest-host systems involving benzonitrile derivatives in PVK have shown that the polymer matrix can influence the NLO properties of the chromophore. mdpi.comnih.gov The interactions between the guest molecule and the polymer host can affect the local electric field and the ultimate macroscopic NLO susceptibility of the composite material. mdpi.com Experimental techniques like the Maker fringes method are used to measure the second- and third-harmonic generation from these composite thin films, allowing for the determination of their NLO coefficients. researchgate.netnih.gov

Design Principles for Enhanced NLO Response

Organic Electronic Devices

The tailored electronic properties of specific organic molecules are central to the function of devices like organic light-emitting diodes (OLEDs).

OLEDs operate on the principle of electroluminescence, where the recombination of electrons and holes in an organic emissive layer generates light. The efficiency and color of the emission are determined by the molecular properties of the emitter material.

One of the most significant advancements in OLED technology is the development of emitters that exhibit thermally activated delayed fluorescence (TADF). techblick.com This mechanism allows for the harvesting of both singlet (25%) and triplet (75%) excitons generated during electrical excitation, enabling theoretical internal quantum efficiencies of up to 100%. aip.org

The key to TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). lu.lv This small gap allows triplet excitons to be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is activated by thermal energy. aip.org

The design of TADF molecules typically involves a donor-acceptor (D-A) structure, where the highest occupied molecular orbital (HOMO) is localized on the donor unit and the lowest unoccupied molecular orbital (LUMO) is on the acceptor unit. researchgate.netresearchgate.net This spatial separation of the frontier orbitals leads to a small ΔEST. Benzonitrile derivatives are frequently used as the acceptor component in high-efficiency TADF emitters. aip.orgossila.com In molecules designed around this compound, the benzonitrile moiety serves as a strong acceptor, while a suitable donor group would be attached elsewhere on the biphenyl structure. The acetyl group's electron-withdrawing nature would further influence the LUMO energy level, providing a means to tune the molecule's emission color and TADF properties. nih.gov Research on D-A systems using benzonitrile acceptors has led to highly efficient blue and green TADF emitters with impressive device performance. aip.orgrsc.org

| Parameter | Description | Significance in TADF |

|---|---|---|

| ΔEST (S₁-T₁ energy gap) | The energy difference between the lowest singlet and triplet excited states. | Must be small (<0.2 eV) to allow for efficient thermal up-conversion of triplets via RISC. lu.lv |

| ΦPL (Photoluminescence Quantum Yield) | The ratio of photons emitted to photons absorbed. | A high ΦPL is necessary for high device efficiency. Benzonitrile-based TADF emitters can achieve high yields. lu.lvrsc.org |

| kRISC (Reverse Intersystem Crossing Rate) | The rate at which triplet excitons are converted to singlet excitons. | A high kRISC leads to efficient harvesting of triplet excitons and reduced roll-off at high brightness. aip.org |

| Delayed Fluorescence Lifetime (τd) | The lifetime of the delayed emission component. | A shorter lifetime is generally desirable to improve device stability and reduce efficiency roll-off. lu.lvuni-augsburg.de |

Organic Light-Emitting Diodes (OLEDs)

Host Materials for OLEDs

The benzonitrile moiety is a critical component in the design of advanced host materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving high efficiency and stability. Benzonitrile-based compounds are often employed as the electron-accepting unit in bipolar host materials, which possess both electron-donating and electron-accepting parts to ensure balanced charge transport—a prerequisite for efficient charge recombination in the emissive layer (EML). rsc.orgossila.com

Research has demonstrated the development of novel donor-acceptor type bipolar hybrids where benzonitrile serves as the acceptor. rsc.org For instance, materials combining triphenylamine (B166846) (donor) with benzonitrile (acceptor) have been synthesized and characterized. rsc.org The introduction of a flexible aliphatic spacer between the donor and acceptor units in these molecules can interrupt the π-conjugation, leading to a high triplet energy. rsc.org A high triplet energy level in the host material is crucial for effectively confining the triplet excitons of the dopant (emitter), preventing energy loss and enhancing the efficiency of phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.org

Polymer host materials incorporating benzonitrile have also shown significant potential for solution-processed TADF-OLEDs. rsc.org These polymers can exhibit high triplet energies (>2.68 eV) and aggregation-induced emission (AIE) properties, which help to confine excitons and suppress concentration quenching. rsc.org The use of a simple homopolymerized benzonitrile-based host has led to high external quantum efficiencies (EQEs), demonstrating that complex copolymerization is not always necessary to prevent quenching. rsc.org This approach offers a pathway to designing easily synthesized and low-cost polymer host materials for high-performance OLEDs. rsc.org

Carbazole-benzonitrile hybrids are another class of host materials that have been extensively studied. By strategically positioning the carbazole (B46965) (donor) and benzonitrile (acceptor) units on a molecular scaffold, researchers can fine-tune the material's properties. For example, compounds like 4-{3-[4-(9H-carbazol-9-yl)phenyl]adamantan-1-yl}benzonitrile have been synthesized to create robust host materials with good thermal stability. mdpi.com The synthesis often involves multi-step reactions, such as the Ullmann coupling and Suzuki cross-coupling, to assemble these complex bipolar structures. mdpi.com

Strategies for Improved Efficiency and Stability in OLEDs